molecular formula C10H20O B3386050 2,2,6,6-Tetramethylcyclohexanol CAS No. 6948-41-0

2,2,6,6-Tetramethylcyclohexanol

Cat. No. B3386050
CAS RN: 6948-41-0
M. Wt: 156.26 g/mol
InChI Key: CRVSVXOGJXPOSY-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylcyclohexanol is a cyclohexanol with four methyl groups attached to the 2nd and 6th carbon atoms . It has a molecular weight of 156.27 .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylcyclohexanol is C10H20O . The molecule contains a total of 31 bonds, including 11 non-H bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

When treated with an acid, the hydroxyl group (-OH) in 2,2,6,6-Tetramethylcyclohexanol gets protonated and forms a good leaving group (water), which leaves, creating a carbocation .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylcyclohexanol is a liquid at room temperature .

Scientific Research Applications

Thermooxidative Stability in Lubricating Oils

Research conducted by Gurbanov, Kuli-zade, and Mamed’yarov (2008) explored the chemical structure of 2,2,6,6-tetramethylcyclohexanol among other compounds to understand its impact on the thermooxidative stability. This study suggests potential applications in developing esters for use in lube oils due to their promising stability characteristics (Gurbanov et al., 2008).

Oxidative Reactions in Chemistry

Smith, Thomas, and Whittaker (1993) investigated the influence of α-substituents, including 2,2,6,6-tetramethylcyclohexanol, on the oxidative cleavage by nitric acid. The study's findings are significant for understanding the chemical reactions and mechanisms, particularly in the context of synthesizing ketones and dicarboxylic acids (Smith et al., 1993).

Application in Synthesis of Chemical Substances

Laz'yan et al. (1994) focused on the utility of 2,2,6,6-tetramethylcyclohexanol derivatives, such as 2,2,6,6-tetrachlorocyclohexanone, in synthesizing various chemical substances including herbicides and medicinal preparations like klofelin and ortofen. This study illustrates the compound's significance in producing intermediates for various chemical and pharmaceutical products (Laz'yan et al., 1994).

Neopolyols Synthesis for Industrial Applications

Yusiphova, Gurbanov, and Jafarov (2022) investigated the synthesis of cyclic neopolyols, including 2,2,6,6-tetramethylolcyclohexanol, through aldol condensation. This study is relevant for industrial chemistry, particularly in optimizing conditions for producing such compounds with high yield, which can be used in various industrial applications (Yusiphova et al., 2022).

Mechanism of Action

The influence of α-substituents on the oxidative cleavage of cyclohexanol by nitric acid in the presence of copper (II) and vanadium (V) ions has been investigated. Following the initial oxidation to give the cyclohexanone, further reaction, leading to ring opening of the ketone, requires at least one α-hydrogen. Thus 2,2,6,6-tetramethylcyclohexanol is converted to the corresponding ketone .

Safety and Hazards

The safety information for 2,2,6,6-Tetramethylcyclohexanol includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2,6,6-tetramethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8(9)11/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVSVXOGJXPOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288408
Record name 2,2,6,6-Tetramethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylcyclohexanol

CAS RN

6948-41-0
Record name NSC55768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,6,6-Tetramethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethylcyclohexanol
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Reactant of Route 6
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